N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGSZWKAUAIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is an amino acid derivative that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H17NO4S and a molecular weight of approximately 271.33 g/mol. Its structure features a dimethylphenyl group and a methylsulfonyl moiety attached to the alanine backbone, which contributes to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Analgesic Properties : The compound has been studied for its potential to alleviate pain. Animal model studies have shown that it can effectively reduce pain responses, suggesting possible applications in pain management therapies.
- Anti-inflammatory Effects : Inflammation reduction has been observed in various experimental setups, indicating its utility in treating inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values as low as 0.3 µM, indicating potent anticancer properties compared to its parent compounds .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide structure may interact with enzymes by mimicking natural substrates or binding to active sites, disrupting normal enzymatic functions.
- Receptor Interaction : The compound may modulate pain receptors or inflammatory pathways. Studies have indicated potential interactions with specific receptors involved in nociception and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving the synthesis of analogs based on this compound demonstrated enhanced potency against cancer cells. The most potent analog exhibited an IC50 value significantly lower than that of the original compound, showcasing a 25-fold increase in activity against various cancer cell lines . This finding suggests that structural modifications can lead to improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine and related alanine derivatives:
Key Structural and Functional Insights:
Backbone and Functional Group Variations :
- The target compound shares the alanine backbone with Metalaxyl-M and Benalaxyl but differs in substituents. For example, Metalaxyl-M features a methoxyacetyl group instead of methylsulfonyl, which may enhance its fungicidal activity by improving membrane permeability .
- The methyl ester derivative (CAS 1008051-01-1) serves as a synthetic precursor, likely hydrolyzed in vivo to release the active acid form .
Role of Sulfonyl Groups :
- The methylsulfonyl group in the target compound contrasts with the azepanylsulfonyl group in the alaninamide analog (). The bulkier azepanylsulfonyl group may reduce bioavailability due to steric hindrance but increase binding specificity to certain targets .
Biological Activity :
- While Metalaxyl-M and Benalaxyl are established fungicides, the methylsulfonyl group in the target compound may confer distinct bioactivity. Sulfonyl-containing compounds like Nitralin () act as herbicides, suggesting that the target compound’s sulfonyl group could enable herbicidal or alternative pesticidal effects .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine, and how can reaction conditions be optimized for yield?
A:
- Synthetic Routes : The compound shares structural motifs with pesticidal analogs like metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester) . A plausible route involves:
- Alanine Functionalization : Introduce the methylsulfonyl group via sulfonylation of L-alanine using methanesulfonyl chloride under basic conditions.
- Coupling Reaction : React the sulfonylated alanine with 3,4-dimethylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the N-aryl bond.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and temperature (0–25°C) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
A:
- NMR :
- IR : Look for S=O stretches (~1350–1300 cm⁻¹ and ~1150–1100 cm⁻¹).
- MS : ESI-MS should show [M+H]⁺ with accurate mass matching C₁₃H₁₉NO₄S (calc. 309.11).
Advanced Research Questions
Q. Q3. How can X-ray crystallography and software like SHELX be utilized to resolve ambiguities in the compound’s stereochemistry?
A:
- Crystallization : Grow single crystals via vapor diffusion (e.g., methanol/water).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Key steps:
- Output : Confirm stereochemistry (e.g., L-alanine configuration) and intermolecular interactions (e.g., hydrogen bonds involving sulfonyl groups) .
Q. Q4. What computational methods are suitable for predicting the compound’s bioactivity or binding affinity to target proteins?
A:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetolactate synthase, a target for sulfonylurea herbicides).
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes.
- QSAR : Develop quantitative structure-activity models using descriptors like logP, polar surface area, and sulfonyl group electronegativity .
Q. Q5. How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?
A:
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., ester hydrolysis).
- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models.
- Metabolite Profiling : Use LC-MS/MS to detect metabolites (e.g., demethylation products) that may explain efficacy discrepancies .
Q. Q6. What chromatographic methods are optimal for separating enantiomeric impurities in the synthesis of this compound?
A:
- Chiral HPLC : Use a Chiralpak IA-3 column (3 μm, 4.6 × 150 mm) with a mobile phase of hexane/ethanol (85:15) + 0.1% trifluoroacetic acid.
- Detection : Monitor at 254 nm. Retention times for enantiomers should differ by ≥1.5 minutes.
- Validation : Ensure resolution (Rs >2.0) and linearity (R² >0.99) for quantification .
Structural and Mechanistic Questions
Q. Q7. How does the methylsulfonyl group influence the compound’s electronic properties compared to acetyl or methoxyacetyl analogs?
A:
- Electron-Withdrawing Effect : The sulfonyl group decreases electron density on the alanine nitrogen, reducing nucleophilicity and altering hydrogen-bonding capacity.
- Comparative Analysis : IR and ¹³C NMR data show stronger S=O polarization vs. C=O in acetyl analogs .
- Impact on Bioactivity : Enhanced stability against esterases compared to metalaxyl (methoxyacetyl group) .
Q. Q8. What experimental and theoretical approaches can elucidate the compound’s mechanism of action in inhibiting fungal growth?
A:
- Enzyme Assays : Measure inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using UV-Vis spectroscopy.
- Gene Knockout : Use CRISPR-Cas9 to delete target genes in Aspergillus spp. and assess resistance.
- DFT Calculations : Model transition states of sulfonyl-enzyme adduct formation to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
